![molecular formula C21H29N3O4 B2954476 Tert-butyl 3-phenyl-4-[3-(prop-2-enoylamino)propanoyl]piperazine-1-carboxylate CAS No. 2361678-35-3](/img/structure/B2954476.png)
Tert-butyl 3-phenyl-4-[3-(prop-2-enoylamino)propanoyl]piperazine-1-carboxylate
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Description
Piperazine derivatives, such as the one you mentioned, are often used as building blocks in the synthesis of various organic compounds . They have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed by single crystal X-ray diffraction analysis . The molecules can adopt different shapes, such as linear or L-shaped, depending on the specific compound .Chemical Reactions Analysis
Piperazine derivatives serve as useful intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Mechanism of Action
Future Directions
properties
IUPAC Name |
tert-butyl 3-phenyl-4-[3-(prop-2-enoylamino)propanoyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4/c1-5-18(25)22-12-11-19(26)24-14-13-23(20(27)28-21(2,3)4)15-17(24)16-9-7-6-8-10-16/h5-10,17H,1,11-15H2,2-4H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WASHFXRMSOJKQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C2=CC=CC=C2)C(=O)CCNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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